Bis(p-chlorophenyl) diselenide Bis(p-chlorophenyl) diselenide Organoselenium compound with antidepressant-like and memory enhancer actions; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 20541-49-5
VCID: VC0006023
InChI: InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
SMILES: C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl
Molecular Formula: C12H8Cl2Se2
Molecular Weight: 381 g/mol

Bis(p-chlorophenyl) diselenide

CAS No.: 20541-49-5

VCID: VC0006023

Molecular Formula: C12H8Cl2Se2

Molecular Weight: 381 g/mol

* For research use only. Not for human or veterinary use.

Bis(p-chlorophenyl) diselenide - 20541-49-5

Description

Bis(p-chlorophenyl) diselenide is an organoselenium compound characterized by its unique molecular structure, featuring two selenium atoms bonded to two p-chlorophenyl groups. Its chemical formula is C12H8Cl2Se2, and it exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and as a reagent in organic synthesis.

Synthesis of Bis(p-chlorophenyl) diselenide

The synthesis of bis(p-chlorophenyl) diselenide typically involves the reaction of p-chlorophenyl halides with elemental selenium in the presence of a reducing agent such as hydrazine hydrate. The reaction conditions often include atmospheric pressure and a base like sodium hydroxide to facilitate the process. Industrial production employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Biological Activities and Applications

Bis(p-chlorophenyl) diselenide exhibits diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Its mechanism involves redox modulation, enzyme inhibition, and apoptosis induction in cancer cells. The compound is also used in organic synthesis and has potential applications in materials science due to its unique electronic and optical properties.

Comparison with Similar Compounds

Bis(p-chlorophenyl) diselenide is distinct from other organoselenium compounds due to the presence of chlorine substituents, which enhance its lipophilicity and biological activity. Similar compounds include diphenyl diselenide (without chlorine substituents), bis(2-naphthyl) diselenide (with naphthyl groups), and bis(4-methoxyphenyl) diselenide (with methoxy groups instead of chlorine).

Comparison Table

CompoundSubstituentsBiological Activity
Bis(p-chlorophenyl) diselenideChlorineAntimicrobial, antiviral, anticancer
Diphenyl diselenideNoneAntioxidant properties
Bis(2-naphthyl) diselenideNaphthylAntioxidant properties
Bis(4-methoxyphenyl) diselenideMethoxyAntioxidant properties
CAS No. 20541-49-5
Product Name Bis(p-chlorophenyl) diselenide
Molecular Formula C12H8Cl2Se2
Molecular Weight 381 g/mol
IUPAC Name 1-chloro-4-[(4-chlorophenyl)diselanyl]benzene
Standard InChI InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Standard InChIKey DVGQWQMPCZYJLR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl
Synonyms Di(4-Chlorophenyl) diselenide; NSC 379427
PubChem Compound 88583
Last Modified Jul 15 2023

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